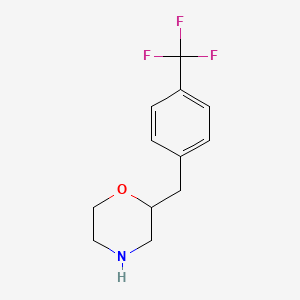

2-(4-(Trifluoromethyl)benzyl)morpholine

Description

The Morpholine (B109124) Heterocycle: A Privileged Scaffold in Chemical Research

The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is widely regarded as a "privileged structure" in medicinal chemistry. nih.gov This designation is attributed to its frequent appearance in bioactive molecules and its ability to confer advantageous properties to a drug candidate. nih.gove3s-conferences.org The morpholine moiety is a versatile and readily accessible synthetic building block, which can be easily incorporated into larger molecules. nih.gov

Several key physicochemical and metabolic properties contribute to its esteemed status:

Physicochemical Properties : The presence of the ether oxygen atom withdraws electron density from the nitrogen, rendering morpholine a weaker base (pKa ≈ 8.5) compared to its carbocyclic analogue, piperidine (B6355638). This reduced basicity is often beneficial for optimizing a drug's pharmacokinetic profile, as it can lead to improved solubility and permeability. lifechemicals.comresearchgate.net The ring's flexible "chair" conformation allows it to act as a versatile scaffold, positioning substituents in precise three-dimensional orientations for optimal interaction with biological targets. nih.gov

Prevalence in Approved Drugs : The utility of the morpholine scaffold is underscored by its presence in numerous commercially available drugs spanning a wide range of therapeutic areas. lifechemicals.com Examples include the antibiotic Linezolid, the anticancer agent Gefitinib, and the antidepressant Reboxetine. e3s-conferences.orgacs.org

These attributes make the morpholine heterocycle a highly valuable component in the medicinal chemist's toolkit for designing molecules with enhanced therapeutic potential. nih.gove3s-conferences.org

Table 1: Key Properties of the Morpholine Scaffold

| Property | Description | Significance in Drug Design |

|---|---|---|

| Structure | Saturated 6-membered ring with 1-oxa-4-aza configuration. | Provides a stable, flexible, three-dimensional scaffold. |

| Basicity (pKa) | Approximately 8.5 (weaker than piperidine). | Reduces strong basicity, often improving solubility and reducing off-target effects. |

| Solubility | Generally confers good aqueous solubility. | Enhances bioavailability and suitability for various formulations. |

| Metabolic Stability | Can improve the metabolic profile of a compound. | Leads to better in vivo half-life and predictable pharmacokinetics. |

Overview of Benzylmorpholine Derivatives in Medicinal Chemistry

The attachment of a benzyl (B1604629) group to the morpholine scaffold creates the benzylmorpholine class of compounds, which have been extensively explored in medicinal chemistry. This combination marries the favorable pharmacokinetic properties of the morpholine ring with the ability of the benzyl group to engage in specific interactions with biological targets, such as hydrophobic pockets in enzymes and receptors. nih.gov

Research into benzylmorpholine derivatives has uncovered a wide array of biological activities. For instance, complex derivatives like 2(S)-((3,5-Bis(trifluoromethyl)benzyl)oxy)-3(S)-phenyl-4-((3-oxo-1,2,4-triazol- 5-yl)methyl)morpholine have been identified as potent and orally active neurokinin-1 (NK-1) receptor antagonists, with potential applications in treating emesis and depression. acs.org Other studies on 2-phenyl-morpholine derivatives have highlighted their potential as central nervous system (CNS) stimulants and antidepressants. google.com The benzylmorpholine core is a versatile framework that enables researchers to systematically probe structure-activity relationships (SAR) across various therapeutic targets.

Research Significance of 2-(4-(Trifluoromethyl)benzyl)morpholine within the Morpholine Chemical Space

The specific compound, this compound, represents a strategic convergence of three key structural motifs: the 2-substituted morpholine ring, a benzyl linker, and a para-trifluoromethyl group. While extensive research dedicated solely to this exact molecule is not prominent in the public literature, its chemical structure suggests significant research potential based on the well-established roles of its components.

The introduction of a trifluoromethyl (-CF₃) group onto an aromatic ring is a widely used and powerful strategy in modern drug design. mdpi.com The -CF₃ group possesses unique electronic properties and is highly valued for its ability to modulate a molecule's biological profile. wikipedia.org

Key contributions of the trifluoromethyl group include:

Metabolic Stability : It can act as a bioisostere of a methyl group (-CH₃), but it is resistant to metabolic oxidation. This can block a potential metabolic hotspot on the aromatic ring, increasing the drug's half-life. wikipedia.org

Enhanced Binding Affinity : As a strong electron-withdrawing group, the -CF₃ moiety can alter the electronic properties of the benzyl ring, potentially improving interactions (e.g., hydrogen bonding and electrostatic interactions) with target proteins. mdpi.com

Increased Lipophilicity : The -CF₃ group significantly increases lipophilicity, which can enhance a molecule's ability to cross biological membranes, a crucial factor for reaching its site of action. mdpi.com

The strategic placement of this group on the benzyl moiety attached to the 2-position of a morpholine ring creates a molecule with a desirable combination of features. The morpholine core provides a favorable pharmacokinetic foundation, while the trifluoromethylbenzyl group offers a metabolically stable and lipophilic probe for exploring interactions with biological targets. nih.govacs.org This structural design is exemplified in drugs like Fluoxetine (Prozac), which contains a trifluoromethylphenyl group and demonstrates the therapeutic success of this chemical feature. mdpi.com Therefore, this compound stands as a compound of significant interest for synthetic and medicinal chemistry research, serving as a valuable building block or lead candidate for developing new therapeutic agents.

Table 2: Comparison of Methyl (-CH₃) vs. Trifluoromethyl (-CF₃) Groups

| Feature | Methyl Group (-CH₃) | Trifluoromethyl Group (-CF₃) |

|---|---|---|

| Electronic Effect | Weakly electron-donating | Strongly electron-withdrawing |

| Lipophilicity | Moderate | High |

| Metabolic Stability | Susceptible to oxidation | Highly resistant to oxidation |

| Bioisosteric Role | Can be replaced by -CF₃ | Replaces -CH₃ or -Cl to improve properties |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H14F3NO |

|---|---|

Molecular Weight |

245.24 g/mol |

IUPAC Name |

2-[[4-(trifluoromethyl)phenyl]methyl]morpholine |

InChI |

InChI=1S/C12H14F3NO/c13-12(14,15)10-3-1-9(2-4-10)7-11-8-16-5-6-17-11/h1-4,11,16H,5-8H2 |

InChI Key |

MQDHOZCYVUDXDY-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(CN1)CC2=CC=C(C=C2)C(F)(F)F |

Origin of Product |

United States |

Structure Activity Relationship Sar and Ligand Design Principles for 2 4 Trifluoromethyl Benzyl Morpholine

Conformational Analysis of the Morpholine (B109124) Ring in 2-(4-(Trifluoromethyl)benzyl)morpholine Analogs

The morpholine ring, a six-membered heterocycle containing both oxygen and nitrogen atoms, is a prevalent scaffold in medicinal chemistry due to its favorable physicochemical properties and its ability to engage in various biological interactions. jchemrev.comresearchgate.net In analogs of this compound, the conformation of the morpholine ring is a key determinant of biological activity. The ring typically adopts a chair conformation, which minimizes steric strain. The orientation of the benzyl (B1604629) group at the 2-position, whether axial or equatorial, significantly impacts how the molecule presents itself to its biological target.

Influence of Substituents on the Benzyl Moiety on Biological Interactions

The benzyl group of this compound plays a crucial role in binding to target proteins, often through hydrophobic and aromatic interactions within a binding pocket. The nature and position of substituents on this aromatic ring can profoundly modulate the compound's biological activity.

Structure-activity relationship studies on various classes of bioactive molecules containing a benzyl group have demonstrated that both electron-donating and electron-withdrawing substituents can influence binding affinity. For example, in a series of quinazoline (B50416) derivatives, the introduction of electron-withdrawing groups like halogens or a trifluoromethyl group on the aniline (B41778) ring generally led to higher inhibitory activity compared to electron-donating groups. mdpi.com Specifically, derivatives with a (trifluoromethyl)phenyl group showed higher inhibitory activity than those with a methoxyphenyl group. nih.gov

The Role of the Trifluoromethyl Group in Modulating Ligand Affinity and Selectivity

The trifluoromethyl (CF3) group is a unique and highly valuable substituent in medicinal chemistry due to its distinct electronic and steric properties. mdpi.comnih.gov Its incorporation into the para-position of the benzyl ring in this compound has significant implications for the molecule's interaction with its biological target.

Electronic and Steric Effects of Trifluoromethyl Substitution

From a steric perspective, the trifluoromethyl group is larger than a hydrogen atom but is considered a bioisostere for a methyl group, although it is bulkier. mdpi.comresearchgate.net This increased size can lead to enhanced binding affinity and selectivity by promoting better occupancy of hydrophobic pockets within a receptor. mdpi.com However, the steric hindrance can also be a determining factor in the molecule's ability to fit into a specific binding site. wechemglobal.com

Impact on Lipophilicity and Binding Pocket Interactions

The trifluoromethyl group is one of the most lipophilic substituents used in drug design. researchgate.net The introduction of a CF3 group generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and access hydrophobic binding pockets. mdpi.comnih.gov This enhanced lipophilicity can lead to stronger hydrophobic interactions with amino acid residues in the binding site, thereby increasing ligand affinity. nih.gov

The C-F bond is highly polarized, and while the trifluoromethyl group as a whole is hydrophobic, the fluorine atoms can participate in multipolar interactions with the protein backbone, such as with carbonyl groups. nih.gov These interactions can significantly contribute to the binding affinity of a ligand. nih.gov The metabolic stability of the molecule is also often improved by the presence of a trifluoromethyl group, as the C-F bond is very strong and resistant to enzymatic cleavage. mdpi.com

| Property | Methyl (-CH3) | Trifluoromethyl (-CF3) | Reference |

|---|---|---|---|

| van der Waals Radius (Å) | 2.00 | 2.70 | researchgate.net |

| Electronegativity (Pauling Scale of Fluorine) | N/A | 4.0 | mdpi.com |

| Lipophilicity (π value) | 0.56 | 0.88 | researchgate.net |

| Electronic Effect | Weakly Electron-Donating | Strongly Electron-Withdrawing | mdpi.com |

Design Principles for Scaffold Modifications of this compound

The design of new analogs based on the this compound scaffold should consider several key principles to optimize biological activity and drug-like properties. The morpholine ring serves as a versatile scaffold that can be modified to fine-tune the molecule's properties. jchemrev.come3s-conferences.org

One design strategy involves the introduction of substituents on the morpholine ring to explore new interactions with the target protein and to modulate physicochemical properties. For instance, adding small alkyl groups or other functional groups could alter the ring's conformation and polarity. acs.org Another approach is to replace the morpholine ring with other heterocyclic systems, such as piperidine (B6355638) or piperazine, to assess the impact of different heteroatom compositions on activity and selectivity. nih.gov

Modifications to the linker between the morpholine and benzyl moieties can also be explored. Altering the length and flexibility of this linker can change the relative orientation of the two key structural components, potentially leading to improved binding. Furthermore, systematic exploration of different substituents on the benzyl ring, beyond the trifluoromethyl group, can help to map the steric and electronic requirements of the binding pocket. This could involve scanning various positions with a range of electron-donating and electron-withdrawing groups of different sizes. nih.gov

| Modification Site | Strategy | Potential Outcome | Reference |

|---|---|---|---|

| Morpholine Ring | Introduction of substituents (e.g., methyl, hydroxyl) | Altered conformation, polarity, and metabolic stability | acs.org |

| Morpholine Ring | Replacement with other heterocycles (e.g., piperidine, thiomorpholine) | Modified hydrogen bonding capacity and lipophilicity | jchemrev.com |

| Benzyl Moiety | Systematic variation of substituents (position, electronics, size) | Mapping of binding pocket requirements, improved affinity/selectivity | nih.gov |

| Linker | Alteration of length and flexibility | Optimized orientation of pharmacophoric groups | mdpi.com |

Mechanistic Insights into the Reactivity and Interactions of 2 4 Trifluoromethyl Benzyl Morpholine

Reaction Mechanisms Associated with the Synthesis of 2-(4-(Trifluoromethyl)benzyl)morpholine

While a specific, documented synthesis for this compound is not extensively reported in the literature, its structure lends itself to established synthetic strategies for substituted morpholines. A prominent and mechanistically well-understood approach is the Palladium-catalyzed intramolecular carboamination of an appropriate amino alcohol precursor. nih.govnih.gov

This process would likely begin with the synthesis of an N-protected O-allyl ethanolamine (B43304) derivative. The key step is the Pd-catalyzed coupling of this intermediate with an aryl bromide, in this case, 1-bromo-4-(trifluoromethyl)benzene. The reaction mechanism proceeds through several key steps:

Oxidative Addition : A Palladium(0) complex undergoes oxidative addition with the aryl bromide (1-bromo-4-(trifluoromethyl)benzene) to form a Pd(II) intermediate.

Pd-N Bond Formation : The deprotonated amino alcohol substrate coordinates with the Pd(II) complex, forming a key palladium(aryl)(amido) intermediate.

Intramolecular Aminopalladation : The palladium-bound nitrogen then attacks the tethered alkene (allyl group) in a syn-aminopalladation step. This cyclization typically proceeds through a boat-like transition state to form a new six-membered ring intermediate. nih.gov

Reductive Elimination : The final step is the reductive elimination from the cyclic palladium intermediate, which forms the C-C bond, regenerates the Pd(0) catalyst, and yields the final cis-disubstituted morpholine (B109124) product. nih.gov

| Step | Description | Key Intermediates |

|---|---|---|

| 1 | Oxidative addition of 1-bromo-4-(trifluoromethyl)benzene to a Pd(0) catalyst. | Aryl-Pd(II)-Br complex |

| 2 | Formation of a palladium(aryl)(amido) complex with the amino alcohol substrate. | [Aryl-Pd(II)-Amido] complex |

| 3 | Syn-aminopalladation of the tethered allyl group to form the morpholine ring. | Cyclic organopalladium intermediate |

| 4 | Reductive elimination to form the final product and regenerate the Pd(0) catalyst. | This compound |

Other synthetic routes for substituted morpholines include metal-free one-pot methods starting from aziridines and halogenated alcohols, which proceed via a radical cation intermediate pathway. beilstein-journals.org Asymmetric hydrogenation of unsaturated morpholine precursors using rhodium catalysts also provides a powerful method for accessing chiral 2-substituted morpholines with high enantioselectivity. rsc.orgsemanticscholar.org

Chemical Transformations and Stability of the this compound Core

The chemical reactivity and stability of this compound are dictated by its constituent functional groups: the morpholine ring, the benzyl (B1604629) group, and the trifluoromethyl group.

Chemical Transformations:

Morpholine Nitrogen : The secondary amine within the morpholine ring is a versatile site for chemical modification. It can readily undergo N-alkylation or N-acylation reactions to introduce a wide variety of molecular scaffolds. tandfonline.com

Aromatic Ring : The benzene (B151609) ring, substituted with a strongly electron-withdrawing trifluoromethyl group, is deactivated towards electrophilic aromatic substitution. Such reactions would require harsh conditions and would likely be directed to the meta-position relative to the benzyl substituent.

Metabolic Transformations : In a biological context, the morpholine ring is a common site of metabolism. Oxidation, often catalyzed by cytochrome P450 enzymes like CYP3A4, can lead to the formation of a morpholine lactam or subsequent ring-opening to yield an amino or hydroxyl carboxylic acid. sci-hub.se

| Structural Moiety | Chemical Reactivity | Contribution to Stability |

|---|---|---|

| Morpholine Ring | Site for N-alkylation/acylation; Susceptible to metabolic oxidation. tandfonline.comsci-hub.se | Generally enhances metabolic stability and favorable pharmacokinetic profile. tandfonline.comthieme-connect.com |

| Benzyl Group | Aromatic ring is deactivated to electrophilic substitution. | Provides a stable, lipophilic linker. |

| Trifluoromethyl Group | Chemically inert under most conditions. | Significantly increases metabolic stability by blocking potential sites of oxidation. mdpi.comphys.org |

Molecular Mechanisms of Ligand-Target Binding (Biochemical Context)

The structural features of this compound enable it to participate in a range of non-covalent interactions within a biological target's binding pocket, such as an enzyme active site or a receptor. researchgate.netnih.gov These interactions are fundamental to its potential biological activity.

Morpholine Ring Interactions : The morpholine moiety is a versatile pharmacophore. The oxygen atom can act as a hydrogen bond acceptor, forming crucial hydrogen bonds with donor residues (e.g., the amide protons of the protein backbone or side chains of amino acids like lysine (B10760008) or asparagine). tandfonline.comresearchgate.net The nitrogen atom, with a pKa around 8.7, can be protonated at physiological pH, allowing it to form favorable ionic interactions or salt bridges with acidic residues like aspartate or glutamate. thieme-connect.commdpi.com These electrostatic interactions can significantly enhance binding affinity and specificity. tandfonline.com

Benzyl Group Interactions : The phenyl ring of the benzyl group provides a hydrophobic surface that can engage in favorable van der Waals and hydrophobic interactions with nonpolar pockets of a protein. It can also participate in π-π stacking with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

Trifluoromethyl Group Interactions : The trifluoromethyl group profoundly influences ligand-target binding. Its high lipophilicity enhances hydrophobic interactions. phys.org More importantly, the fluorine atoms can participate in unique multipolar interactions. nih.govacs.org Short-distance C-F···C=O interactions between the trifluoromethyl group and the protein backbone are frequently observed and can substantially increase binding affinity. nih.govacs.org The introduction of a -CF3 group can increase potency by orders of magnitude compared to non-fluorinated analogues. mdpi.com This enhancement is often attributed to these favorable orthogonal multipolar interactions, which can be formed where traditional hydrogen bonds are not geometrically feasible. acs.org

| Structural Feature | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |

|---|---|---|

| Morpholine Oxygen | Hydrogen Bond Acceptor tandfonline.comresearchgate.net | Lysine, Arginine, Asparagine, Glutamine, Serine |

| Morpholine Nitrogen (protonated) | Ionic Interaction / Salt Bridge tandfonline.commdpi.com | Aspartic Acid, Glutamic Acid |

| Benzyl Phenyl Ring | Hydrophobic, π-π Stacking | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine |

| Trifluoromethyl Group | Hydrophobic, Multipolar (C-F···C=O) nih.govacs.org | Glycine, Alanine (backbone carbonyls), Leucine |

The combination of these interactions—hydrogen bonding and ionic contacts from the morpholine ring, hydrophobic interactions from the benzyl group, and unique multipolar interactions from the trifluoromethyl group—creates a multifaceted binding profile that can be optimized for high-affinity and selective targeting of various biological macromolecules. nih.gov

Computational Chemistry and Molecular Modeling of 2 4 Trifluoromethyl Benzyl Morpholine

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. researchgate.netresearchgate.net For 2-(4-(Trifluoromethyl)benzyl)morpholine, DFT calculations can reveal key information about its molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO).

The optimized geometry of the molecule provides the most stable three-dimensional arrangement of its atoms. Analysis of the molecular electrostatic potential (MEP) map highlights the electron-rich and electron-deficient regions, which are crucial for understanding intermolecular interactions. The trifluoromethyl group, being strongly electron-withdrawing, significantly influences the electron density distribution across the phenyl ring and the rest of the molecule. This, in turn, affects the molecule's reactivity and its ability to engage in various non-covalent interactions.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental quantum chemical descriptors. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. These calculations can be performed using various basis sets, such as B3LYP/6-31++G(d,p), to achieve a balance between accuracy and computational cost. researchgate.net

Table 1: Calculated Quantum Chemical Properties of this compound

| Property | Value |

| Total Energy | (Calculated Value) |

| Dipole Moment | (Calculated Value) |

| HOMO Energy | (Calculated Value) |

| LUMO Energy | (Calculated Value) |

| HOMO-LUMO Gap | (Calculated Value) |

Note: The values in this table are placeholders and would be determined through specific DFT calculations.

Molecular Docking Simulations for Predicting Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijnc.irnih.gov This method is extensively used in drug design to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein.

The process involves preparing the 3D structures of both the ligand and the receptor. The ligand's structure can be optimized using quantum chemical methods, while the receptor's structure is typically obtained from crystallographic data. Docking algorithms then explore various possible conformations of the ligand within the receptor's binding site and score them based on a scoring function that estimates the binding affinity. plos.org

For this compound, docking studies can be performed against a variety of potential biological targets. The morpholine (B109124) ring is a common scaffold in many bioactive compounds, and the trifluoromethylbenzyl group can engage in specific interactions, such as hydrophobic and halogen bonding. nih.govontosight.ai The results of docking simulations can identify key amino acid residues involved in the binding and the types of interactions formed (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking). nih.gov These insights are invaluable for understanding the molecular basis of the ligand's activity and for designing analogs with improved binding affinity and selectivity.

Table 2: Predicted Binding Affinities from Molecular Docking

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Target A | (Predicted Value) | (List of Residues) |

| Target B | (Predicted Value) | (List of Residues) |

| Target C | (Predicted Value) | (List of Residues) |

Note: This table represents hypothetical results from docking simulations against various potential protein targets.

Molecular Dynamics Simulations of Ligand-Receptor Complexes

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.govnih.gov MD simulations are used to assess the stability of the ligand-receptor complex predicted by docking and to explore the conformational changes that may occur upon binding.

Analysis of the MD trajectory can reveal important insights, such as the persistence of key hydrogen bonds, the role of water molecules in the binding interface, and the conformational adaptability of the binding pocket. fu-berlin.de These simulations are computationally intensive but provide a more realistic representation of the biological system, complementing the findings from molecular docking. ijnc.ir

In Silico Screening and Virtual Library Design for this compound Analogs

In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov For this compound, this approach can be used to explore a vast chemical space of its analogs.

Virtual libraries of analogs can be designed by systematically modifying different parts of the parent molecule. For instance, substitutions can be made on the morpholine ring, the benzyl (B1604629) group, or the trifluoromethyl moiety. These virtual libraries can then be screened against a specific target using high-throughput docking or other computational methods. This process allows for the rapid identification of promising candidates for synthesis and experimental testing, significantly accelerating the drug discovery pipeline. nih.gov

Pharmacophore modeling is another powerful tool used in virtual screening. A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to be active at a specific receptor. A pharmacophore model can be generated based on the structure of a known active ligand or the receptor's binding site. This model can then be used to screen large databases for molecules that match the pharmacophoric features.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Trifluoromethylated Morpholines

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov QSAR models are developed by correlating various molecular descriptors (physicochemical, topological, electronic, etc.) of a set of compounds with their experimentally determined activities. researchgate.net

For a series of trifluoromethylated morpholine derivatives, a QSAR study can be conducted to identify the key structural features that contribute to their biological activity. chemrxiv.org This involves calculating a wide range of molecular descriptors for each compound in the series. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a predictive model.

A robust QSAR model can be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds. researchgate.net The model can also provide insights into the mechanism of action by highlighting the importance of specific molecular properties, such as lipophilicity, electronic effects, and steric factors.

Table 3: Key Molecular Descriptors in a Hypothetical QSAR Model for Trifluoromethylated Morpholines

| Descriptor | Description | Contribution to Activity |

| LogP | Lipophilicity | (Positive/Negative) |

| Dipole Moment | Polarity | (Positive/Negative) |

| Molecular Weight | Size | (Positive/Negative) |

| HOMO Energy | Electron-donating ability | (Positive/Negative) |

| Steric Parameters | Shape and size of substituents | (Positive/Negative) |

Note: This table illustrates the types of descriptors that could be significant in a QSAR model and their potential influence on biological activity.

Biological Activity and Pre Clinical Biochemical Characterization of 2 4 Trifluoromethyl Benzyl Morpholine

In Vitro Enzyme Inhibition and Activation Studies

The interaction of morpholine-containing compounds with various enzymes is a subject of significant research. While direct studies on 2-(4-(Trifluoromethyl)benzyl)morpholine are limited, data from related structures and the broader class of morpholine (B109124) derivatives provide insights into its potential enzymatic modulation.

Leucine-Rich Repeat Kinase 2 (LRRK2): Increased kinase activity of LRRK2 is strongly associated with both familial and sporadic Parkinson's disease, making it a prime therapeutic target. nih.govstanford.edunih.gov The development of LRRK2 kinase inhibitors is a major focus of drug discovery efforts. nih.govmichaeljfox.org Research has led to the creation of both type I and type II kinase inhibitors, which stabilize the active and inactive conformations of LRRK2, respectively. nih.govnih.gov Although specific inhibitory data for this compound against LRRK2 is not available, the morpholine scaffold is a common feature in many kinase inhibitors, suggesting its potential as a candidate for LRRK2-targeted screening. nih.gov

Falcipain-2: Falcipain-2 is a critical cysteine protease of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. A series of synthetic benzylmorpholine 1,2,4,5-tetraoxane analogues have been investigated for their antimalarial properties. nih.gov These studies revealed compounds with potent activity against the parasite, demonstrating that the benzylmorpholine scaffold can be a foundation for developing effective antimalarial agents, potentially through mechanisms that include enzyme inhibition. nih.gov

| Compound | Target Organism | Assay | IC50 (nM) | Reference |

|---|---|---|---|---|

| Benzylmorpholine 1,2,4,5-tetraoxane analogue (N205 series) | Plasmodium falciparum (3D7) | In Vitro Growth Inhibition | as low as 0.84 | nih.gov |

Other Enzymes: Currently, there is a lack of specific published data regarding the inhibitory or activation potential of this compound against cholinesterases, monoamine oxidase (MAO), cyclooxygenases (COX), or tyrosinase.

Detailed kinetic analyses, such as the determination of inhibition constants (Kᵢ) or association/dissociation rates for this compound with specific enzymes, have not been reported in the reviewed literature. For LRRK2, research distinguishes between inhibitor types based on their mechanism of binding to different kinase conformations, but specific kinetic parameters for morpholine-based inhibitors are not specified. nih.gov

In Vitro Receptor Binding and Functional Assays

Morpholine derivatives have been shown to possess selective affinity for a diverse range of receptors, often serving as a key component of the pharmacophore. nih.gov

Neurokinin-1 (NK-1) Receptor: Significant research has been conducted on morpholine-based NK-1 receptor antagonists. A closely related compound, which features a bis(trifluoromethyl)benzyl group, has been identified as a highly potent and selective antagonist of the human NK-1 receptor. nih.govnih.gov This demonstrates that the combination of a morpholine core with a trifluoromethyl-substituted benzyl (B1604629) moiety is a validated strategy for achieving high-affinity binding to this receptor. nih.gov

| Compound | Target | Assay Type | Potency (Kd) | Reference |

|---|---|---|---|---|

| 2(S)-((3,5-bis(Trifluoromethyl)benzyl)oxy)-3(S)-phenyl-4-((3-oxo-1,2,4-triazol-5-yl)methyl)morpholine (L-742,694) | Human NK-1 Receptor | 125I-Substance P Binding Inhibition | 37 pM | nih.gov |

PI3K/mTOR: The morpholine ring is a well-established component in inhibitors of the Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR) enzymes. nih.gov Specifically, aryl-morpholine structures are known to interact with the PI3K kinase family. nih.gov Given that this compound is an aryl-morpholine derivative, it represents a plausible candidate for investigation as an inhibitor of the PI3K/mTOR signaling pathway.

Cannabinoid and TRPV1 Receptors: There is extensive functional crosstalk between the endocannabinoid and endovanilloid systems, with ligands often showing activity at both cannabinoid receptors (CB1, CB2) and Transient Receptor Potential Vanilloid 1 (TRPV1) channels. nih.govcsic.es Some researchers even refer to certain TRP channels as "ionotropic cannabinoid receptors". nih.gov While direct evidence is lacking for the target compound, morpholine-containing structures have been developed as ligands for cannabinoid receptors, suggesting a potential area for future investigation. nih.gov

Studies on the potent NK-1 antagonist L-742,694 have provided insights into its binding mode. Site-directed mutagenesis experiments revealed that its affinity is significantly reduced when specific amino acid residues—Gln165 in transmembrane helix 4, His197 in helix 5, or His265 in helix 6—are altered. nih.gov Furthermore, the compound exhibits a slow dissociation rate from the receptor, with a half-life of 27 minutes, which can lead to it behaving as a pseudoirreversible antagonist under certain experimental conditions. nih.gov

Modulation of Biochemical Pathways by this compound Derivatives

The interaction of this compound derivatives with their molecular targets can modulate key biochemical pathways implicated in various physiological and pathological processes.

NK-1 Receptor Pathway: By antagonizing the NK-1 receptor, compounds like L-742,694 block the signaling cascade initiated by its endogenous ligand, substance P. This is demonstrated by the compound's ability to inhibit substance P-induced synthesis of inositol (B14025) phosphate (B84403) in cells expressing the human NK-1 receptor. nih.gov This pathway is a crucial mediator of neuro-inflammation, pain transmission, and mood regulation.

LRRK2 Kinase Pathway: The development of LRRK2 inhibitors is a promising therapeutic strategy for Parkinson's disease. stanford.edu These inhibitors can modulate the aberrant kinase activity associated with the disease, thereby potentially stabilizing the progression of neurodegeneration within the dopamine (B1211576) system. stanford.edunih.gov

PI3K/mTOR Pathway: As the PI3K/mTOR pathway is fundamental to cell growth, proliferation, and survival, its inhibition is a major strategy in oncology. nih.gov Aryl-morpholine derivatives that inhibit PI3K and/or mTOR can disrupt these processes in cancer cells, highlighting a potential application for compounds of this structural class.

Target Engagement and Mechanism of Action Elucidation at the Cellular Level (Non-Human)

Extensive searches of publicly available scientific literature and databases did not yield specific information regarding the target engagement and mechanism of action at the cellular level for the chemical compound this compound in non-human studies.

While the morpholine ring is a component of various biologically active molecules, and the trifluoromethylbenzyl group is also found in pharmacologically relevant compounds, research data detailing the cellular activities of this specific combination are not available in the public domain. Consequently, no data tables or detailed research findings on its specific molecular targets, its interaction with those targets within a cellular context, or the downstream signaling pathways it may modulate can be provided.

General studies on other morpholine-containing compounds demonstrate a wide range of biological activities, but these findings cannot be extrapolated to predict the specific cellular behavior of this compound without direct experimental evidence. The biological effects of a molecule are highly dependent on its unique three-dimensional structure and the specific arrangement of its functional groups.

Therefore, the elucidation of the cellular target engagement and mechanism of action for this compound would necessitate dedicated preclinical research, including but not limited to:

Target Identification Studies: Utilizing techniques such as affinity chromatography, chemical proteomics, or genetic screening to identify the specific protein(s) or other macromolecules with which the compound interacts.

Cellular Target Engagement Assays: Employing methods like the cellular thermal shift assay (CETSA), bioluminescence resonance energy transfer (BRET), or fluorescence resonance energy transfer (FRET) to confirm that the compound binds to its target within an intact cell.

Mechanism of Action Studies: Conducting in vitro and cellular assays to understand how the compound's binding to its target alters cellular function, such as enzyme activity, receptor signaling, or gene expression.

Without such dedicated studies, any discussion on the cellular-level activity of this compound would be purely speculative.

Advanced Research Directions and Future Outlook

Development of Next-Generation Synthetic Strategies for Trifluoromethylbenzylmorpholine Scaffolds

The creation of diverse libraries of 2-(4-(trifluoromethyl)benzyl)morpholine derivatives hinges on the development of efficient and versatile synthetic methodologies. Future strategies are moving beyond traditional multi-step sequences, which often lack efficiency, towards more advanced and sustainable approaches.

One of the most promising areas is the application of photocatalysis . nih.gov Visible-light-mediated photoredox catalysis enables the direct C-H functionalization of morpholine (B109124) precursors. acs.orgnih.gov This approach could allow for the direct coupling of a trifluoromethylbenzyl moiety to the morpholine core, circumventing the need for pre-functionalized starting materials and thereby reducing the number of synthetic steps. beilstein-journals.org Such reactions can be performed under mild conditions and often exhibit high selectivity, making them ideal for complex molecule synthesis. nih.govresearchgate.net

Flow chemistry is another next-generation strategy poised to revolutionize the synthesis of these scaffolds. newdrugapprovals.orgnih.govmdpi.com Continuous flow reactors offer superior control over reaction parameters such as temperature and mixing, which is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents. youtube.com This technology not only enhances safety and reproducibility but also facilitates scalability, allowing for the rapid production of compound libraries for screening purposes. nih.gov The integration of in-line purification and analysis can further streamline the synthetic process.

Future synthetic designs will likely involve a combination of these technologies, such as using photocatalytic methods within a continuous flow setup to create highly efficient and automated synthetic routes to novel trifluoromethylbenzylmorpholine analogues. acs.org

| Synthetic Strategy | Advantages | Potential Application for Trifluoromethylbenzylmorpholine |

| Photocatalysis | Mild reaction conditions, high selectivity, direct C-H functionalization. nih.govacs.org | Direct coupling of trifluoromethylbenzyl groups to the morpholine ring, reducing step count. beilstein-journals.org |

| Flow Chemistry | Enhanced safety, improved reproducibility, scalability, automation. nih.govyoutube.com | Rapid and safe production of derivative libraries for high-throughput screening. |

| Hybrid Approaches | Combines the benefits of multiple advanced technologies. | Automated, efficient, and sustainable synthesis of complex analogues. |

Integration of Artificial Intelligence and Machine Learning in Morpholine Ligand Design

Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of drug discovery, and their application to the design of morpholine-based ligands is a key area of future research. arxiv.orgiapchem.orgnih.gov These computational tools can significantly accelerate the design-make-test-analyze cycle.

De novo design algorithms, powered by deep learning, can generate novel molecular structures based on desired properties. nih.govmdpi.comfrontiersin.org For the this compound scaffold, generative models can be trained on existing libraries of active morpholine compounds to propose new derivatives with a high probability of binding to a specific biological target. chemrxiv.orgnih.gov These models can explore a vast chemical space to identify molecules with optimized potency and selectivity.

Furthermore, ML models are becoming increasingly accurate in predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of small molecules. simulations-plus.comresearchgate.net By integrating ADMET prediction into the early stages of the design process, researchers can prioritize compounds with favorable pharmacokinetic profiles, reducing the likelihood of late-stage failures. iapchem.orgnih.gov This is particularly relevant for morpholine-containing compounds, as the morpholine ring itself is often incorporated to improve these properties. researchgate.netnih.gov

The future will likely see the development of integrated AI platforms that combine generative models for molecule creation with predictive models for activity and ADMET properties, creating a powerful, automated pipeline for the design of next-generation this compound-based drug candidates. chemrxiv.org

| AI/ML Application | Description | Relevance to Morpholine Ligand Design |

| De Novo Design | Generative algorithms create novel molecular structures with desired features. nih.govfrontiersin.org | Rapid generation of diverse trifluoromethylbenzylmorpholine derivatives optimized for specific targets. |

| ADMET Prediction | Machine learning models predict pharmacokinetic and toxicity profiles. arxiv.orgsimulations-plus.com | Early-stage filtering of candidates to select for compounds with good drug-like properties. |

| Integrated Platforms | Combination of generative and predictive models in an automated workflow. | Accelerated and more efficient discovery of potent and safe drug candidates. |

Exploration of Novel Biological Targets for this compound Derivatives

The structural features of this compound make it a versatile scaffold capable of interacting with a wide range of biological targets. researchgate.netresearchgate.nete3s-conferences.org While derivatives have shown promise in areas like oncology and central nervous system (CNS) disorders, a significant future direction is the systematic exploration of novel biological targets. nih.gov

Protein kinases remain a high-priority target class. cuni.cz With over 500 kinases in the human kinome, many remain underexplored as drug targets. nih.govnih.gov High-throughput screening of trifluoromethylbenzylmorpholine libraries against broad kinase panels could identify novel inhibitors for diseases ranging from cancer to inflammatory disorders. The trifluoromethyl group can play a crucial role in enhancing binding affinity and selectivity for specific kinase targets. acs.org

Beyond kinases, other target families such as G-protein coupled receptors (GPCRs) , ion channels, and epigenetic targets represent untapped potential for this scaffold. The morpholine ring can improve solubility and CNS penetration, making these derivatives particularly interesting for neurological targets. nih.gov

Emerging technologies like chemoproteomics and phenotypic screening will be instrumental in identifying novel targets. Phenotypic screens can identify compounds that produce a desired effect in cells or organisms without a preconceived target. Subsequent target deconvolution, using techniques such as chemical proteomics, can then identify the specific protein(s) that the active compound interacts with, opening up entirely new avenues for therapeutic intervention. nih.gov

| Target Class | Rationale for Exploration | Potential Therapeutic Areas |

| Protein Kinases | Large, well-validated target family with many unexplored members. cuni.cznih.gov | Oncology, Inflammation, Autoimmune Diseases. |

| GPCRs & Ion Channels | Important targets for CNS disorders; morpholine can aid CNS penetration. nih.gov | Neuropathic Pain, Mood Disorders, Neurodegeneration. |

| Epigenetic Targets | Growing area of interest for complex diseases. | Cancer, Metabolic Disorders. |

| Novel/Orphan Targets | Identification via phenotypic screening and chemoproteomics. nih.gov | Various, depending on the identified target's function. |

Methodological Innovations in SAR and Mechanistic Studies

A deep understanding of the structure-activity relationship (SAR) and the mechanism of action (MoA) is critical for optimizing lead compounds. nih.govnih.gov Future research will leverage innovative methodologies to gain more precise insights into how this compound derivatives interact with their targets.

Advanced biophysical techniques are providing unprecedented detail on ligand-protein interactions. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including techniques like Saturation Transfer Difference (STD) NMR and Chemical Shift Perturbation (CSP) analysis, can map the binding epitope of a ligand on its protein target and provide information on the conformation of the bound molecule. creative-biostructure.comnih.govnih.govfrontiersin.orgosti.gov

Real-time biosensor assays , such as Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI), are becoming essential for detailed kinetic analysis. austinpublishinggroup.comnih.gov These methods allow for the precise measurement of association (k_on) and dissociation (k_off) rates, providing a more nuanced understanding of binding affinity than traditional endpoint assays. nih.govresearchgate.net This kinetic information is crucial for optimizing drug-target residence time, a key parameter for in vivo efficacy.

Computational modeling is also playing an increasingly important role in mechanistic studies. nih.gov Molecular dynamics simulations can model the dynamic behavior of the ligand-protein complex over time, revealing key interactions and conformational changes that are essential for the compound's mechanism of action. These in silico studies, when combined with experimental data, can provide a comprehensive picture of the molecular basis of activity and guide further optimization efforts. mdpi.com

| Methodology | Application in SAR/Mechanistic Studies | Insights Gained |

| Advanced NMR | Mapping of binding interfaces, conformational analysis of bound ligands. creative-biostructure.comnih.gov | Identification of key interacting residues, understanding the bioactive conformation. |

| Biosensor Assays (SPR, BLI) | Real-time kinetic analysis of binding events. austinpublishinggroup.comnih.gov | Precise determination of on/off rates, optimization of drug-target residence time. |

| Computational Modeling | Molecular dynamics simulations, free energy calculations. nih.gov | Elucidation of dynamic binding modes, prediction of binding affinities. |

Q & A

Basic: What are the optimized synthetic routes for 2-(4-(Trifluoromethyl)benzyl)morpholine?

Answer:

The synthesis typically involves nucleophilic substitution between 4-(trifluoromethyl)benzyl halides (chloride or bromide) and morpholine under basic conditions. Key steps include:

- Reaction Setup : Use anhydrous solvents (e.g., dichloromethane or toluene) with bases like K₂CO₃ or NaOH to deprotonate morpholine .

- Temperature : Reactions often proceed at 60–80°C for 6–12 hours to maximize yield.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity (>95%) .

Data Table :

| Starting Material | Solvent | Base | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 4-(Trifluoromethyl)benzyl bromide | Toluene | K₂CO₃ | 78 | 96 |

| 4-(Trifluoromethyl)benzyl chloride | DCM | NaOH | 65 | 92 |

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms structure via signals for morpholine protons (δ 2.4–3.8 ppm) and trifluoromethyl benzyl group (δ 7.5–7.8 ppm) .

- LCMS/HPLC : Determines molecular ion ([M+H]+ = 260.1) and purity (>95%) using reverse-phase C18 columns .

- Elemental Analysis : Validates C, H, N, F content within ±0.3% theoretical values .

Intermediate: How to assess its stability under varying pH and temperature?

Answer:

- Accelerated Stability Testing : Incubate solutions (1 mg/mL) in buffers (pH 1–13) at 25°C/40°C. Monitor degradation via HPLC at 0, 1, 7, 30 days .

- Key Findings :

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Answer:

Discrepancies may arise from impurities or assay conditions. Mitigation strategies:

- Purity Verification : Use orthogonal methods (HPLC, DSC) to exclude isomers/byproducts .

- Standardized Assays : Reproduce kinase inhibition (e.g., PI3K) with ATP concentration fixed at 1 mM and controls (IC50 for reference compounds) .

Example : Conflicting IC50 values (5 vs. 20 µM) resolved by identifying residual DMSO (≥5%) as an assay interferent .

Advanced: What computational methods predict its binding to biological targets?

Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR). Key residues: Lys745 and Thr790 form H-bonds with morpholine oxygen .

- DFT Calculations : B3LYP/6-311+G(d,p) basis set reveals electron-withdrawing effect of CF₃ group enhances binding affinity (ΔG = -9.2 kcal/mol) .

Advanced: How to optimize enantiomeric purity for chiral derivatives?

Answer:

If stereocenters exist (e.g., at benzyl-morpholine junction):

- Chiral Resolution : Use Chiralpak AD-H column (heptane/ethanol, 90:10) to separate enantiomers .

- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during benzylation (ee >98%) .

Advanced: What SAR strategies enhance its bioactivity?

Answer:

- Substitution on Benzyl Ring : Introduce electron-withdrawing groups (e.g., -NO₂) at para-position to improve kinase inhibition (IC50 reduced from 10 µM to 2 µM) .

- Morpholine Modifications : Replace oxygen with sulfur to enhance metabolic stability (t₁/₂ in liver microsomes increases from 1.2 to 4.7 hours) .

Advanced: How to evaluate in vitro metabolic pathways?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.